C-Terminal Amidation Confers Enhanced Metabolic Stability vs. Free Acid Form
Osteostatin (1-5) amide (CAS: 155918-12-0, MW: 618.69, C₂₇H₄₂N₁₀O₇) incorporates a C-terminal primary amide (-CONH₂) that neutralizes the terminal negative charge present in the free acid form Osteostatin (1-5) (CAS: 138949-73-2, MW: 619.68, C₂₇H₄₁N₉O₈) . This amidation modification confers resistance to cleavage by carboxypeptidases through elimination of the charged C-terminal recognition site, and is a post-translational modification present in over 50% of naturally occurring bioactive peptide hormones including neuropeptide Y and oxytocin [1].
| Evidence Dimension | C-terminal chemical modification and predicted proteolytic stability |
|---|---|
| Target Compound Data | C-terminal amide (-CONH₂); MW: 618.69; Formula: C₂₇H₄₂N₁₀O₇ |
| Comparator Or Baseline | Osteostatin (1-5) free acid (-COOH); MW: 619.68; Formula: C₂₇H₄₁N₉O₈ |
| Quantified Difference | MW difference: -1.0 Da (amide vs. free acid); amidation neutralizes C-terminal charge and confers carboxypeptidase resistance |
| Conditions | Chemical structural comparison; stability inferred from established peptide chemistry principles regarding C-terminal amidation effects |
Why This Matters
Procurement of the incorrect non-amidated form compromises experimental reproducibility in any assay exceeding short-term incubation due to differential susceptibility to carboxypeptidase-mediated degradation.
- [1] LifeTein Peptide Blog. Should My Peptide Be Amidated? July 2025. View Source
